molecular formula C15H17NO9 B056087 [(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate CAS No. 120085-67-8

[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate

Cat. No. B056087
M. Wt: 355.3 g/mol
InChI Key: BIQBNECJLXVDNJ-VHDGCEQUSA-N
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Description

Synthesis Analysis

The synthesis of pyran derivatives involves multicomponent reactions that allow for the construction of these compounds under mild reaction conditions. For example, Kumar et al. (2021) reported an adaptable multicomponent synthesis approach for 4H-pyran molecules, demonstrating the efficiency and versatility of these synthesis strategies (Kumar et al., 2021).

Molecular Structure Analysis

The molecular structure of pyran derivatives is often analyzed through X-ray crystallography, providing insights into their conformation and configuration. Zukerman-Schpector et al. (2015) detailed the crystal structure of a closely related pyran derivative, highlighting the distorted half-boat conformation of the pyran ring (Zukerman-Schpector et al., 2015).

Scientific Research Applications

Crystal Structure Analysis

[(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate, a related compound, has been studied for its crystal structure. The pyran ring in this compound adopts a distorted half-boat conformation, with molecules linked into a supramolecular chain, providing insights into molecular interactions and packing in crystals (Zukerman-Schpector et al., 2015).

Synthesis and Characterization of Sugar Derivatives

Research has focused on synthesizing and characterizing sugar derivatives using similar compounds. For example, the synthesis of one new sugar imine molecule using D-glucose and a click chemistry reaction mechanism shows the potential for creating diverse molecular structures using pyran derivatives (Mohammed et al., 2020).

Application in Synthesis of Complex Molecules

The compound and its variants have been used in the synthesis of complex molecules, such as methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]acetate. This demonstrates the utility of pyran derivatives in organic synthesis, offering mild reaction conditions and high yields (Zhang Guo-fu, 2012).

properties

IUPAC Name

[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h12,14-15H,6H2,1-4H3/t12-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQBNECJLXVDNJ-VHDGCEQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(=C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H](C(=C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001177030
Record name D-lyxo-Hept-2-enononitrile, 2,6-anhydro-, 3,4,5,7-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate

CAS RN

120085-67-8
Record name D-lyxo-Hept-2-enononitrile, 2,6-anhydro-, 3,4,5,7-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120085-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-lyxo-Hept-2-enononitrile, 2,6-anhydro-, 3,4,5,7-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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